Introduction: The Role of Z-Gly-Gly-Arg-AMC in Protease Research
Introduction: The Role of Z-Gly-Gly-Arg-AMC in Protease Research
An In-depth Technical Guide to Z-Gly-Gly-Arg-AMC Acetate
For Researchers, Scientists, and Drug Development Professionals
Z-Gly-Gly-Arg-AMC acetate (CAS 2070009-61-7) is a highly specific fluorogenic substrate pivotal in the study of serine proteases, most notably thrombin.[1][2][3][4][5][6][7] Its utility extends to other enzymes such as trypsin, urokinase, and tissue-type plasminogen activator.[8][9] This peptide substrate is indispensable for a range of applications, from fundamental enzyme kinetics to high-throughput screening in drug discovery and clinical diagnostics, particularly in the assessment of coagulation through thrombin generation assays in platelet-rich and platelet-poor plasma.[1][2][6][7] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and practical applications, offering field-proven insights for its effective use in research.
Core Chemical and Physical Properties
A thorough understanding of the substrate's physicochemical properties is fundamental to its correct handling, storage, and application. The key properties of Z-Gly-Gly-Arg-AMC acetate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2070009-61-7 | [1][4][10] |
| Molecular Formula | C30H37N7O9 | [3][11] |
| Molecular Weight | 639.66 g/mol | [1][3][11] |
| Appearance | Solid | [10] |
| Purity | Typically ≥95% to >99% by HPLC | [3][10][11] |
| Solubility | Soluble in DMSO (1-10 mg/ml) and ethanol.[12] | [12] |
| Storage (Lyophilized) | -20°C, desiccated, for up to 3 years.[1][3] | [1][3] |
| Storage (In Solution) | -20°C or -80°C in aliquots; use within 1 month to avoid loss of potency and repeated freeze-thaw cycles.[3][5] | [3][5] |
Mechanism of Action: From Non-Fluorescent Substrate to Signal
The functionality of Z-Gly-Gly-Arg-AMC is rooted in the principle of fluorescence resonance energy transfer (FRET), where the inherent fluorescence of the 7-amino-4-methylcoumarin (AMC) group is quenched by the attached peptide sequence. Upon enzymatic cleavage at the C-terminal side of the Arginine (Arg) residue, the AMC fluorophore is liberated.[8][13] The free AMC exhibits strong fluorescence, which can be quantified to determine enzyme activity.[8][13]
The excitation and emission maxima for the released AMC are in the range of 360-390 nm and 440-480 nm, respectively.[5][8]
Synthesis and Quality Control: Ensuring Experimental Reliability
The synthesis of Z-Gly-Gly-Arg-AMC is typically achieved through solid-phase peptide synthesis (SPPS), a robust method for building peptides amino acid by amino acid on a solid resin support.[13]
Hypothetical Synthesis Workflow
Self-Validating Quality Control
Trustworthiness in experimental results begins with rigorous quality control of the reagents. For each new batch of Z-Gly-Gly-Arg-AMC acetate, the following validation steps are crucial:
-
Purity Verification: High-Performance Liquid Chromatography (HPLC) is used to confirm the purity of the substrate, which should ideally be above 95%.
-
Identity Confirmation: Mass Spectrometry (MS) is employed to verify the molecular weight, ensuring the correct peptide has been synthesized.
-
Functional Assay: The substrate's activity should be tested with a known concentration of a standard enzyme (e.g., thrombin) to ensure it performs as expected.
Application in Thrombin Generation Assays: A Detailed Protocol
One of the primary applications of Z-Gly-Gly-Arg-AMC is in the Calibrated Automated Thrombogram (CAT) assay, which measures the dynamics of thrombin generation in plasma.[9] This provides a more complete picture of coagulation potential than traditional clotting time tests.
Protocol for Thrombin Generation Assay in Platelet-Poor Plasma (PPP)
This protocol is designed to be a self-validating system for assessing thrombin generation.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 10 mM MgCl2, 1 mM CaCl2, 0.1% w/v BSA, and 0.01% v/v Triton-X100.[5][14]
-
Substrate Stock Solution: Prepare a 10 mM stock solution of Z-Gly-Gly-Arg-AMC acetate in DMSO.[5] Store in aliquots at -20°C or -80°C, protected from light.[5]
-
Substrate Working Solution: Immediately before use, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 50 µM).[5][14] Keep this solution protected from light.[5]
-
Thrombin Solution: Prepare a solution of purified thrombin for use in the inhibition screen.
-
Plasma Samples: Prepare platelet-poor plasma (PPP) from whole blood by centrifugation.
2. Experimental Procedure (384-well plate format):
-
Transfer plasma samples and any potential thrombin inhibitors to the wells of a 384-well plate.[5]
-
Add the thrombin solution to initiate the reaction and incubate for 15 minutes at a controlled temperature (e.g., 25°C or 37°C).[5][14]
-
Add the Z-Gly-Gly-Arg-AMC working solution to each well to a final concentration of 50 µM.[5][14]
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at an excitation wavelength of ~360-390 nm and an emission wavelength of ~460-480 nm.[5]
-
Record readings every 3 minutes for a period of 30 minutes.[5]
3. Data Acquisition and Analysis:
-
Standard Curve: Generate a standard curve using known concentrations of free AMC to correlate fluorescence units with the amount of product formed.[12]
-
Kinetic Analysis: Plot the fluorescence intensity over time. The rate of the reaction (increase in fluorescence per minute) is proportional to the thrombin activity.[12]
-
Inhibitor Screening: For drug discovery applications, the percentage of inhibition can be calculated by comparing the reaction rate in the presence of a test compound to a control reaction without the compound.
Storage, Stability, and Handling
Proper storage and handling are critical to maintain the integrity and performance of Z-Gly-Gly-Arg-AMC acetate.
-
Lyophilized Powder: The solid form is stable for up to 3 years when stored desiccated at -20°C.[3]
-
Solutions: Solutions are significantly less stable.[1] It is recommended to prepare fresh solutions for each experiment.[1] If storage is necessary, aliquot stock solutions and store them at -20°C or -80°C for no longer than one month.[3] Avoid multiple freeze-thaw cycles as this can degrade the peptide.[3]
Safety and Handling Precautions
According to the available safety data, Z-Gly-Gly-Arg-AMC acetate should be handled with care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[10]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
References
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Chemsrc. Z-Gly-Gly-Arg-AMC | CAS#:66216-78-2. [Link]
-
AdooQ Bioscience. Z-Gly-Gly-Arg-AMC acetate | Buy from Supplier AdooQ®. [Link]
-
Marques da Silva & Neves, Lda. Z-Gly-Pro-Arg-AMC hydrochloride. [Link]
-
Vareum. Z-ARG-LEU-ARG-GLY-GLY-AMC acetate salt. [Link]
-
NovoPro Bioscience Inc. Z-Gly-Gly-Arg-AMC peptide. [Link]
-
Vareum. Z-Gly-Gly-Arg-AMC acetate. [Link]
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